1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol
Description
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol is a tertiary alcohol featuring a pyridin-2-yl group and two phenyl substituents attached to a propan-2-ol backbone. Its molecular structure combines aromatic and heteroaromatic moieties, which confer unique physicochemical properties. This compound is hypothesized to exhibit applications in asymmetric synthesis, catalysis, or pharmaceuticals due to its chiral center and hybrid aromatic-aliphatic architecture .
Properties
CAS No. |
17433-73-7 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,2-diphenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H19NO/c1-20(22,17-12-6-3-7-13-17)19(16-10-4-2-5-11-16)18-14-8-9-15-21-18/h2-15,19,22H,1H3 |
InChI Key |
GCCIBXHCSAYKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol typically involves the reaction of pyridine derivatives with phenylacetone under specific conditions. One common method is the Friedel-Crafts alkylation, where pyridine reacts with phenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
To contextualize 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol, structural and functional analogs are analyzed below:
Structural Analogues from Pyridine-Propanol Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Hydrophobicity: The diphenyl groups in the target compound significantly reduce water solubility compared to amino- or methoxy-substituted analogs .
- Reactivity: The tertiary alcohol in the target compound may exhibit lower nucleophilicity than primary alcohols (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) .
- Steric Effects : Bulky diphenyl substituents likely impede crystallization, contrasting with smaller analogs like dimethoxy derivatives .
Functional Analogues in Agrochemicals
The pyrazolo-pyrimidine derivative 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine () shares a pyridine backbone but differs in functionalization (ethylsulfonyl group) and application (pesticide). This highlights the diversity of pyridine derivatives:
- Electronic Effects : The ethylsulfonyl group in the pesticidal compound enhances electrophilicity, enabling interactions with insect enzymes, whereas the target compound’s diphenyl groups favor π-π stacking in organic media .
- Biological Activity : The target compound’s alcohol group may enable hydrogen bonding in drug-receptor interactions, contrasting with the pesticidal compound’s sulfonyl moiety, which disrupts metabolic pathways .
Physical Property Trends
While direct data for this compound are unavailable, provides baseline properties for propan-2-ol (boiling point: ~80°C, density: 0.90 g/cm³). Substitution with aromatic groups likely increases:
- Boiling point : Due to higher molecular weight and intermolecular forces.
- Density : Estimated >1.0 g/cm³ (aromatic rings add mass).
- Flashpoint : Expected >24°C (reduced volatility from bulky substituents) .
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